Dichlorodicyclohexylsilane

Description

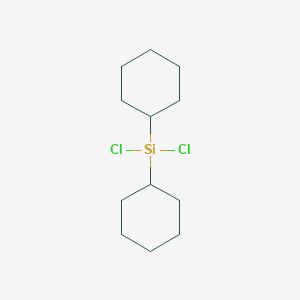

Structure

3D Structure

Properties

IUPAC Name |

dichloro(dicyclohexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22Cl2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESPKCNRKMAVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Si](C2CCCCC2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446549 | |

| Record name | dichlorodicyclohexylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18035-74-0 | |

| Record name | 1,1′-(Dichlorosilylene)bis[cyclohexane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18035-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dichlorodicyclohexylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1,1'-(dichlorosilylene)bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dichlorodicyclohexylsilane: A Technical Guide to Its Chemical Properties and Reactivity

Introduction

Dichlorodicyclohexylsilane, with the chemical formula C₁₂H₂₂Cl₂Si, is a valuable organosilicon compound characterized by a central silicon atom bonded to two cyclohexyl groups and two reactive chlorine atoms. This structure makes it a key intermediate in the synthesis of a wide range of more complex organosilane and polysiloxane materials. The high reactivity of the silicon-chlorine (Si-Cl) bonds is the cornerstone of its synthetic utility, allowing for facile nucleophilic substitution. This guide provides an in-depth exploration of the chemical properties, core reactivity, and safe handling of dichlorodicyclohexylsilane, tailored for researchers and professionals in chemical synthesis and drug development.

Physicochemical and Spectroscopic Properties

A precise understanding of the physical and spectroscopic characteristics of dichlorodicyclohexylsilane is fundamental for its application and for monitoring reaction progress.

Physical Properties

The key physical properties of dichlorodicyclohexylsilane are summarized in the table below. This data is essential for designing experimental setups, particularly for distillations and for calculating molar equivalents in reactions.

| Property | Value |

| CAS Number | 18035-74-0[1][2] |

| Molecular Formula | C₁₂H₂₂Cl₂Si[2] |

| Molecular Weight | 265.3 g/mol [1][2] |

| Appearance | Colorless Liquid |

| Boiling Point | Data not readily available; estimated to be >250 °C |

| Density | Data not readily available; estimated to be ~1.0-1.1 g/cm³ |

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of dichlorodicyclohexylsilane. While a definitive spectrum for this specific molecule is not publicly available, the expected spectral characteristics can be reliably inferred from analogous structures.[3][4]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the overlapping signals of the cyclohexyl protons. The protons on the carbon attached to the silicon (α-protons) would appear as a multiplet further downfield compared to the other cyclohexyl protons due to the electronegativity of the silicon and chlorine atoms. The remaining protons on the cyclohexyl rings would likely appear as a series of broad, overlapping multiplets in the upfield region (approximately 1.0-2.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the different carbons of the cyclohexyl ring. The carbon atom directly bonded to the silicon (C1) would be the most deshielded. The other carbons (C2, C3, C4) would appear at characteristic shifts for a cyclohexane ring.

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[3]

-

Si-Cl Stretch: Strong, characteristic absorptions are expected in the region of 450-650 cm⁻¹, indicative of the silicon-chlorine bonds.

-

C-H Stretch (Aliphatic): Strong absorptions will be observed just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹), corresponding to the C-H bonds of the cyclohexyl rings.

-

CH₂ Bending: A characteristic absorption around 1450 cm⁻¹ is expected for the scissoring vibration of the CH₂ groups in the cyclohexyl rings.

Core Reactivity and Mechanistic Insights

The synthetic utility of dichlorodicyclohexylsilane stems from the reactivity of its two Si-Cl bonds, which are highly susceptible to nucleophilic attack. This allows for the controlled introduction of new functional groups at the silicon center.

Hydrolysis to Dicyclohexylsilanediol

The hydrolysis of dichlorodicyclohexylsilane is a fundamental reaction that replaces the chlorine atoms with hydroxyl groups, yielding dicyclohexylsilanediol and hydrochloric acid as a byproduct.[5][6] This reaction is often the first step in the synthesis of silicones and other organosilicon polymers.

Mechanism: The reaction proceeds via a nucleophilic substitution mechanism. A water molecule acts as the nucleophile, attacking the electrophilic silicon atom. This is followed by the elimination of a chloride ion and subsequent deprotonation to form the silanol. The process is repeated for the second chlorine atom. The reaction is catalyzed by both acid and base.[5]

Fig. 1: Hydrolysis of Dichlorodicyclohexylsilane A simplified diagram showing the sequential hydrolysis to form the corresponding silanediol.

Experimental Protocol: Synthesis of Dicyclohexylsilanediol

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber to neutralize the evolving HCl gas. Maintain an inert atmosphere using nitrogen or argon.

-

Reagents: Dissolve dichlorodicyclohexylsilane (1 equivalent) in a suitable water-miscible solvent such as acetone or tetrahydrofuran (THF).

-

Reaction: Cool the flask in an ice bath. Slowly add a stoichiometric amount of water (2 equivalents), optionally with a weak base like pyridine or triethylamine to act as an HCl scavenger, from the dropping funnel with vigorous stirring.

-

Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Workup: If a base was used, filter the resulting ammonium salt precipitate. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like hexane or toluene.

Reduction to Dicyclohexylsilane

Dichlorodicyclohexylsilane can be reduced to dicyclohexylsilane using a powerful hydride-donating agent like Lithium Aluminum Hydride (LiAlH₄).[7][8][9] This reaction is a clean and efficient way to form the Si-H bond.

Mechanism: The reaction involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic silicon atom, displacing a chloride ion. This process is repeated to replace the second chlorine atom, yielding the final dicyclohexylsilane product.

Fig. 3: Grignard Reaction Workflow A diagram showing the stepwise substitution of chloride atoms with organic groups from a Grignard reagent.

Experimental Protocol: Synthesis of Dicyclohexyldialkylsilane

-

Grignard Preparation: Prepare the Grignard reagent (e.g., methylmagnesium bromide) in a separate flame-dried flask by reacting the corresponding alkyl halide with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

-

Setup: In another flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve dichlorodicyclohexylsilane (1 equivalent) in anhydrous diethyl ether or THF.

-

Reaction: Cool the dichlorodicyclohexylsilane solution to 0 °C. Slowly add the prepared Grignard reagent (at least 2 equivalents) from the dropping funnel. A precipitate of magnesium halides will form.

-

Completion: After the addition, allow the reaction to warm to room temperature and then gently reflux for 1-2 hours to ensure complete reaction.

-

Workup: Cool the reaction mixture and quench it by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will dissolve the magnesium salts. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The final product can be purified by vacuum distillation or column chromatography.

Handling, Safety, and Storage

Dichlorodicyclohexylsilane is a reactive and hazardous chemical that must be handled with appropriate precautions. [1][3]

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage. [1][3]It reacts with moisture, including humidity in the air, to produce corrosive hydrogen chloride (HCl) gas. It is also a combustible liquid.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a face shield. A lab coat is mandatory. [1]* Handling: Use only in an inert, dry atmosphere (e.g., in a glovebox or under a nitrogen/argon blanket). Avoid all contact with water and moisture. Keep away from heat, sparks, and open flames. [1]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols, amines, and strong bases.

Applications in Synthesis

Dichlorodicyclohexylsilane serves as a versatile building block in organosilicon chemistry. Its primary applications include:

-

Precursor to Polysiloxanes: Through controlled hydrolysis and condensation reactions, it can be used to synthesize polysiloxanes with bulky cyclohexyl groups, which can impart unique properties such as thermal stability and hydrophobicity to the resulting polymers.

-

Synthesis of Functionalized Silanes: As demonstrated, it is a key starting material for producing dicyclohexylsilane (a reducing agent) and various tetraorganosilanes via Grignard reactions. These products can have applications in materials science and as intermediates in further synthetic transformations.

-

Coupling Agent: Organosilanes derived from this compound can be used as coupling agents to improve the adhesion between organic polymers and inorganic substrates.

References

-

Gelest, Inc. (2015). DI-n-HEXYLDICHLOROSILANE Safety Data Sheet. [Link]

-

University of Cambridge, Department of Chemistry. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

Dickman, D. A., et al. (n.d.). Reduction of L-Valine to L-Valinol. Organic Syntheses Procedure. Retrieved from [Link]

-

Airgas. (n.d.). Dichlorosilane Safety Data Sheet. Retrieved from [Link]

-

Praxair. (n.d.). Praxair Material Safety Data Sheet: Dichlorosilane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism. Retrieved from [Link]

- ChemComplete. (2020, March 5). Reduction with Lithium Aluminium Hydride [LiAlH4] # Organic Reagents [Video]. YouTube.

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

- Google Patents. (n.d.). CN105061767A - Dimethyl dichlorosilance hydrolysis process and device.

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN100357298C - Continuous hydrolysis process of organic dichlorosilane.

-

Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]

-

University of Waterloo. (n.d.). Hydrolysis. Retrieved from [Link]

-

University of Illinois Springfield. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

- Schilter, D., & Bielawski, C. W. (2016).

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

-

UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]

-

OpenReview. (n.d.). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Retrieved from [Link]

- Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.

-

PubMed Central (PMC). (n.d.). Reactions of Electrophiles with Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation. Retrieved from [Link]

-

Slideshare. (n.d.). Synthetic Reagents & Applications in Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.25: Relative Reactivity of Carbonyls. Retrieved from [Link]

-

Prezi. (2025, April 18). Electrophilic and Nucleophilic Reactivity of Carbonyl Compounds. Retrieved from [Link]

-

MDPI. (2023, March 16). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. Retrieved from [Link]

Sources

- 1. Dichlorodicyclohexylsilane - [sigmaaldrich.com]

- 2. 18035-74-0 CAS MSDS (DICYCLOHEXYLDICHLOROSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. gelest.com [gelest.com]

- 4. Dicyclohexylamine(101-83-7) IR Spectrum [chemicalbook.com]

- 5. METHYLCYCLOHEXYLDICHLOROSILANE(5578-42-7) 1H NMR spectrum [chemicalbook.com]

- 6. 1,2-Dichloroethane (107-06-2) 1H NMR spectrum [chemicalbook.com]

- 7. Dichloromethylsilane(75-54-7) 1H NMR [m.chemicalbook.com]

- 8. PubChemLite - Dichlorodicyclohexylsilane (C12H22Cl2Si) [pubchemlite.lcsb.uni.lu]

- 9. Phenyldichlorosilane [webbook.nist.gov]

The Dicyclohexylsilylene Group: A Robust Protecting Strategy for Diols in Complex Organic Synthesis

In the landscape of modern organic chemistry, particularly in the synthesis of complex molecules such as natural products and carbohydrates, the strategic protection and deprotection of functional groups is paramount. Among the myriad of protecting groups for diols, the dicyclohexylsilylene group, installed using dichlorodicyclohexylsilane, has emerged as a valuable tool for researchers and drug development professionals. This technical guide provides an in-depth exploration of the applications, mechanistic underpinnings, and practical considerations of employing dichlorodicyclohexylsilane as a diol protecting agent.

Introduction to Dichlorodicyclohexylsilane and Silylene Protecting Groups

Dichlorodicyclohexylsilane ((C₆H₁₁)₂SiCl₂) is a dialkyldichlorosilane that reacts with 1,2-, 1,3-, and some 1,4-diols to form a cyclic dicyclohexylsilylene ether. This transformation effectively masks the two hydroxyl groups, preventing them from participating in subsequent chemical transformations. The resulting five, six, or seven-membered heterocyclic ring is robust under a variety of reaction conditions, yet can be cleaved selectively when desired.

The utility of silylene protecting groups, in general, lies in their tunable stability, which is influenced by the steric and electronic nature of the substituents on the silicon atom.[1] The bulky cyclohexyl groups of the dicyclohexylsilylene moiety impart significant steric hindrance around the silicon atom, enhancing the stability of the protected diol compared to smaller dialkylsilyl derivatives like the dimethylsilylene or diethylsilylene groups.

Core Application: Protection of Diols

The primary application of dichlorodicyclohexylsilane in organic synthesis is the protection of vicinal and, in some cases, more distal diols. This strategy is particularly prevalent in carbohydrate chemistry, where the selective protection of multiple hydroxyl groups is a frequent challenge.[2]

Mechanism of Protection

The protection of a diol with dichlorodicyclohexylsilane proceeds via a nucleophilic substitution reaction. The hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic silicon center of the dichlorodicyclohexylsilane. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or imidazole, which serves to neutralize the hydrochloric acid byproduct.

Caption: General reaction scheme for the protection of a diol with dichlorodicyclohexylsilane.

The formation of the cyclic silylene ether is entropically favored, particularly for 1,2- and 1,3-diols, leading to the formation of stable five- and six-membered rings, respectively.[3]

Advantages of the Dicyclohexylsilylene Group

The dicyclohexylsilylene protecting group offers several advantages:

-

Enhanced Stability: The two cyclohexyl groups provide significant steric bulk, making the silylene ether more stable to acidic and basic conditions compared to less hindered silyl ethers.[4]

-

Orthogonality: The dicyclohexylsilylene group is stable under conditions used for the cleavage of many other common protecting groups, such as benzyl ethers (hydrogenolysis) and some ester groups (saponification), allowing for selective deprotection strategies in multi-step syntheses.[5]

-

Selective Deprotection: While robust, the silylene ether can be cleaved under specific conditions, most commonly using fluoride-based reagents, providing a reliable method for deprotection.[6]

Experimental Protocols

The following protocols are illustrative examples of the protection of a diol using dichlorodicyclohexylsilane and its subsequent deprotection. Researchers should optimize conditions for their specific substrate.

General Protocol for Dicyclohexylsilylene Protection of a Diol

-

Preparation: To a solution of the diol (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., argon or nitrogen), add a suitable base (e.g., imidazole (2.5 equiv) or pyridine (3.0 equiv)).

-

Addition of Reagent: Cool the mixture to 0 °C and add dichlorodicyclohexylsilane (1.1 equiv) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the protection of a diol as a dicyclohexylsilylene ether.

General Protocol for Deprotection of a Dicyclohexylsilylene Ether

-

Preparation: Dissolve the dicyclohexylsilylene-protected diol (1.0 equiv) in a suitable solvent (e.g., tetrahydrofuran).

-

Addition of Fluoride Reagent: Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.1 equiv, as a 1 M solution in THF) or hydrofluoric acid-pyridine complex.

-

Reaction: Stir the reaction at room temperature until completion (monitor by TLC).

-

Work-up: Quench the reaction with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting diol by column chromatography.[6]

Stability and Selectivity

The stability of silyl ethers is a critical consideration in synthetic planning. The table below provides a qualitative comparison of the stability of the dicyclohexylsilylene group relative to other common silyl protecting groups.

| Protecting Group | Steric Bulk | Stability to Acid | Stability to Base |

| Trimethylsilyl (TMS) | Low | Low | Low |

| Triethylsilyl (TES) | Moderate | Moderate | Moderate |

| tert-Butyldimethylsilyl (TBDMS) | High | High | High |

| Triisopropylsilyl (TIPS) | Very High | Very High | Very High |

| tert-Butyldiphenylsilyl (TBDPS) | Very High | Very High | High |

| Dicyclohexylsilylene | High | High | High |

Table based on general stability trends of silyl ethers.[4]

The high stability of the dicyclohexylsilylene group allows for its use in synthetic routes that involve transformations under either acidic or basic conditions where less robust protecting groups would be cleaved.

Applications in Complex Molecule Synthesis

The dicyclohexylsilylene protecting group has found application in the total synthesis of various natural products, particularly in the field of carbohydrate chemistry. Its ability to selectively protect 1,2- and 1,3-diols in polyhydroxylated molecules is a key advantage. For instance, in the synthesis of complex oligosaccharides, the strategic use of silylene acetals can dictate the regioselectivity of subsequent glycosylation reactions.[2]

Safety and Handling

Dichlorodicyclohexylsilane is a corrosive and moisture-sensitive liquid. It reacts with water to release hydrochloric acid. Therefore, it should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the reagent under an inert atmosphere and away from moisture.

Conclusion

Dichlorodicyclohexylsilane is a valuable reagent for the protection of diols in organic synthesis. The resulting dicyclohexylsilylene ethers offer a balance of robust stability and selective cleavage, making them well-suited for multi-step syntheses of complex molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and applications of this protecting group can enable more efficient and elegant synthetic strategies.

References

- Singh, R., & Aubé, J. (Year not provided). Organic Syntheses Procedure. (Details on the specific publication were not fully available in the search results).

- Nicolaou, K. C., et al. (1998).

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

- Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).

- BenchChem. (2025).

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]

- GKS Chemistry. (2020, May 23). Protection of 1, 2- & 1, 3-Diols. [Video]. YouTube.

-

Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Diol. Retrieved from [Link]

- Organic Chemistry Tutor. (2023, November 9). ether cleavage with strong acids. [Video]. YouTube.

- ResearchGate. (2018).

- ResearchGate. (2025, August 4). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS.

- Wiley-VCH. (n.d.).

- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

- YouTube. (2018, December 31). ether cleavage with strong acids.

- Google Patents. (n.d.). EP3521279A1 - Methods for protecting and deprotecting a diol group.

-

Organic Chemistry Portal. (n.d.). Diol synthesis by substitution. Retrieved from [Link]

- Fascione, M. A., Brabham, R., & Turnbull, W. B. (2016). Mechanistic Investigations into the Application of Sulfoxides in Carbohydrate Synthesis. Chemistry (Weinheim an der Bergstrasse, Germany), 22(12), 3916–3928.

- Medicilon. (n.d.).

- ResearchGate. (2025, August 5). (PDF)

- PubMed Central. (n.d.). Regiochemical Effects on the Carbohydrate Binding and Selectivity of Flexible Synthetic Carbohydrate Receptors with Indole and Quinoline Heterocyclic Groups.

-

Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Mechanisms of selective cleavage of C-O bonds in di-aryl ethers in aqueous phase - East China Normal University [pure.ecnu.edu.cn]

- 4. Electrochemical C–O bond cleavage of diaryl ethers: upcycling of lignin 4-O-5 models and polyphenylene oxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis and Purification of Dichlorodicyclohexylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Dichlorodicyclohexylsilane

Dichlorodicyclohexylsilane ((C₆H₁₁)₂SiCl₂) is a key organosilicon compound with significant applications in organic synthesis and materials science. Its utility is particularly pronounced in the pharmaceutical industry, where chloro-containing molecules are integral to the development of a wide array of drugs.[1] Organosilanes, in general, serve as crucial intermediates and reagents in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the primary methods for synthesizing and purifying dichlorodicyclohexylsilane, offering insights into the underlying chemical principles and practical considerations for laboratory and industrial applications.

PART 1: Synthesis of Dichlorodicyclohexylsilane

The synthesis of dichlorodicyclohexylsilane can be approached through several routes, with the Grignard reaction and the direct process being the most prominent. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

The Grignard Reaction: A Classic Approach

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds and is widely employed in the synthesis of organosilicon compounds.[2][3][4] This method involves the reaction of an organomagnesium halide (a Grignard reagent) with a silicon halide.[5]

The synthesis of dichlorodicyclohexylsilane via the Grignard reaction proceeds in two main steps. First, cyclohexylmagnesium chloride (a Grignard reagent) is prepared by reacting cyclohexyl chloride with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (THF).[2][3] The ether solvent is crucial as it stabilizes the Grignard reagent.[3]

Step 1: Formation of the Grignard Reagent

C₆H₁₁Cl + Mg → C₆H₁₁MgCl

The second step involves the reaction of the freshly prepared cyclohexylmagnesium chloride with silicon tetrachloride (SiCl₄). The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom of silicon tetrachloride, displacing a chloride ion. This is a nucleophilic substitution reaction. To obtain dichlorodicyclohexylsilane, the stoichiometry is carefully controlled to allow for the substitution of two chloride atoms.

Step 2: Reaction with Silicon Tetrachloride

2 C₆H₁₁MgCl + SiCl₄ → (C₆H₁₁)₂SiCl₂ + 2 MgCl₂

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried to prevent the reaction of the Grignard reagent with water.[5]

-

Magnesium turnings are placed in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of cyclohexyl chloride in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings.[2]

-

The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine to activate the magnesium surface.[2]

-

The reaction mixture is stirred until the magnesium is consumed.

-

-

Reaction with Silicon Tetrachloride:

-

A solution of silicon tetrachloride in anhydrous diethyl ether is cooled in an ice bath.

-

The freshly prepared Grignard reagent is added slowly to the silicon tetrachloride solution with vigorous stirring. The stoichiometry must be carefully controlled to favor the formation of the desired product.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be refluxed to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

The reaction mixture is cooled, and the magnesium salts are precipitated.

-

The ethereal solution is decanted or filtered.

-

The solvent is removed by distillation.

-

The crude dichlorodicyclohexylsilane is then purified.

-

The Direct Process (Müller-Rochow Process)

The direct process is a widely used industrial method for the synthesis of organosilicon compounds.[6] It involves the direct reaction of an organic halide with elemental silicon in the presence of a copper catalyst at high temperatures.[6][7]

In the direct process for preparing dichlorodicyclohexylsilane, cyclohexyl chloride vapor is passed through a fluidized bed reactor containing powdered silicon and a copper catalyst at elevated temperatures (typically 250-350°C).

2 C₆H₁₁Cl + Si --(Cu catalyst, Δ)--> (C₆H₁₁)₂SiCl₂

The copper catalyst is essential for the reaction to proceed efficiently.[6] The reaction is complex and can produce a mixture of products, including trichlorocyclohexylsilane and other organosilanes. The product distribution can be influenced by the reaction conditions and the presence of promoters in the catalyst.[6]

-

Catalyst: Copper is the primary catalyst, often with promoters such as zinc or tin to improve selectivity.

-

Temperature: The reaction is highly temperature-dependent, and precise control is necessary to optimize the yield of the desired product.

-

Fluidized Bed Reactor: This type of reactor ensures good mixing and heat transfer, which is crucial for this gas-solid reaction.[6]

| Synthesis Method | Key Reactants | Catalyst | Temperature | Key Advantages | Key Disadvantages |

| Grignard Reaction | Cyclohexyl chloride, Magnesium, Silicon tetrachloride | None | Room temperature to reflux | High selectivity, well-established laboratory method. | Requires anhydrous conditions, stoichiometric use of magnesium. |

| Direct Process | Cyclohexyl chloride, Silicon | Copper | 250-350°C | Industrially scalable, uses elemental silicon directly.[6] | Produces a mixture of products, requires high temperatures and specialized equipment. |

PART 2: Purification of Dichlorodicyclohexylsilane

The crude dichlorodicyclohexylsilane obtained from either synthesis method typically contains unreacted starting materials, byproducts, and solvent. Purification is essential to obtain a product of high purity suitable for use in pharmaceutical and other high-tech applications.

Fractional Distillation

Fractional distillation is a powerful technique for separating liquid mixtures with components that have different boiling points.[8][9][10] Since dichlorodicyclohexylsilane and its common impurities (e.g., trichlorocyclohexylsilane, silicon tetrachloride) have distinct boiling points, fractional distillation is an effective purification method.[8][11]

Fractional distillation utilizes a fractionating column placed between the distillation flask and the condenser.[9] This column provides a large surface area (e.g., with glass beads or rings) for repeated vaporization and condensation cycles, effectively separating components with close boiling points.[9][12]

-

Apparatus Setup:

-

Assemble a fractional distillation apparatus, ensuring all joints are properly sealed.

-

The distillation flask should be of an appropriate size, not more than two-thirds full of the crude product.

-

The fractionating column should be packed with a suitable material to provide a large surface area.

-

The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor entering the condenser.[12]

-

-

Distillation Process:

-

Heat the distillation flask gently.

-

Collect the different fractions as the temperature changes. The fraction corresponding to the boiling point of dichlorodicyclohexylsilane is collected as the purified product.

-

It is advisable to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition of the product.

-

Recrystallization

Recrystallization is a technique used to purify solid compounds.[13][14] If dichlorodicyclohexylsilane is a solid at room temperature or can be solidified, recrystallization can be an effective purification method.

This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.[13] The impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the solvent.[14][15][16]

-

Solvent Selection:

-

Choose a solvent in which dichlorodicyclohexylsilane is highly soluble at high temperatures and poorly soluble at low temperatures.

-

The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.

-

-

Dissolution:

-

Dissolve the crude solid in the minimum amount of hot solvent.[15]

-

-

Filtration (Hot):

-

If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[13]

-

-

Isolation and Drying:

PART 3: Safety and Handling

Dichlorodicyclohexylsilane, like other chlorosilanes, is a reactive and hazardous chemical. It is crucial to handle it with appropriate safety precautions.

-

Corrosive: It can cause severe skin burns and eye damage.[18]

-

Moisture Sensitive: It reacts with water to produce hydrochloric acid, which is corrosive. Therefore, it must be handled in a dry, inert atmosphere.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Fire Hazard: While not as flammable as some other silanes, it should be kept away from heat and open flames.

Conclusion

The synthesis and purification of dichlorodicyclohexylsilane are critical processes for its application in various fields, particularly in the development of new pharmaceuticals. The Grignard reaction offers a reliable laboratory-scale synthesis with high selectivity, while the direct process is more suited for industrial production. Effective purification through fractional distillation or recrystallization is paramount to achieving the high purity required for its intended applications. A thorough understanding of the underlying chemical principles and adherence to strict safety protocols are essential for the successful and safe handling of this important organosilicon compound.

References

- Dichlorosilane Safety Data Sheet SDS P4587 - AMP Home Page. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 7).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, May 17).

-

Direct process - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Recrystallization - YouTube. (2013, September 9). Retrieved January 14, 2026, from [Link]

- Method for purifying chlorosilanes - Google Patents. (n.d.).

-

Fractional distillation - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 14, 2026, from [Link]

-

What is Fractional Distillation? - The Chemistry Blog. (n.d.). Retrieved January 14, 2026, from [Link]

-

Grignard reagent - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Recrystallization - YouTube. (2020, January 10). Retrieved January 14, 2026, from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 14, 2026, from [Link]

-

Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020, September 7). Retrieved January 14, 2026, from [Link]

-

Recrystallization - YouTube. (2014, November 20). Retrieved January 14, 2026, from [Link]

-

5.3: Fractional Distillation - Chemistry LibreTexts. (2021, March 5). Retrieved January 14, 2026, from [Link]

-

Distillation CHEM2050 - YouTube. (2009, October 1). Retrieved January 14, 2026, from [Link]

-

Grignard Reagents - Chemistry LibreTexts. (2023, January 22). Retrieved January 14, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

Analytical chemistry and purification - Novalix. (n.d.). Retrieved January 14, 2026, from [Link]

- Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents. (n.d.).

-

Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. (2023, February 13). Retrieved January 14, 2026, from [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved January 14, 2026, from [Link]

-

Direct synthesis of tetraalkoxysilanes in a high-pressure mechanochemical reactor - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]

- Process for the preparation of dimethyldichlorosilane - Google Patents. (n.d.).

-

Two-Step Process for the Synthesis of Dimethyldichlorosilane Using Copper Aluminate Catalysts | Request PDF - ResearchGate. (2025, August 5). Retrieved January 14, 2026, from [Link]

-

Study on the synthesis of dicyclopentyldimethoxysilane - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

(PDF) Machine learning applications in drug development - ResearchGate. (2025, November 26). Retrieved January 14, 2026, from [Link]

-

Software Applications in the Drug Development Lifecycle | IntuitionLabs. (n.d.). Retrieved January 14, 2026, from [Link]

-

Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. (2025, April 22). Retrieved January 14, 2026, from [Link]

-

Applications of machine learning in drug discovery and development - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

- Methods for purifying monosaccharide mixtures containing ionic impurities - Google Patents. (n.d.).

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. leah4sci.com [leah4sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Direct process - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Fractional distillation - Wikipedia [en.wikipedia.org]

- 9. Purification [chem.rochester.edu]

- 10. chemicals.co.uk [chemicals.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. mt.com [mt.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. amp.generalair.com [amp.generalair.com]

A Technical Guide to the Spectroscopic Characterization of Dichlorodicyclohexylsilane

Abstract

Dichlorodicyclohexylsilane [(C₆H₁₁)₂SiCl₂] is an important organosilicon compound with applications in materials science and organic synthesis. Its precise structural elucidation and quality control rely on a comprehensive analysis of its spectroscopic data. This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of dichlorodicyclohexylsilane. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights into data acquisition and interpretation. Each section details the expected spectral features, explains the causality behind experimental choices, and provides self-validating protocols for robust and reproducible results.

Introduction to Dichlorodicyclohexylsilane and its Spectroscopic Analysis

Dichlorodicyclohexylsilane is a tetra-substituted organosilane featuring a central silicon atom bonded to two cyclohexyl rings and two chlorine atoms. The reactivity of the Si-Cl bonds makes it a valuable precursor for the synthesis of more complex silicon-containing molecules and polymers. Accurate characterization is paramount to ensure purity and confirm structural integrity before its use in further applications. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this.

This guide will systematically dissect the ¹H, ¹³C, and ²⁹Si NMR, IR, and MS data expected for dichlorodicyclohexylsilane. The causality behind peak positions, splitting patterns, and fragmentation will be explored, providing a foundational understanding for researchers working with this and related organosilane compounds.

Caption: Molecular structure of Dichlorodicyclohexylsilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For dichlorodicyclohexylsilane, ¹H, ¹³C, and ²⁹Si NMR each provide unique and complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of dichlorodicyclohexylsilane is expected to show a series of broad, overlapping multiplets in the upfield region, characteristic of the cyclohexyl protons. The exact chemical shifts are influenced by the electronegativity of the silicon and chlorine atoms. The methine proton (CH attached to Si) will be the most downfield of the cyclohexyl protons due to its proximity to the electropositive silicon atom.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Si-CH-(CH₂)₅ | 1.5 - 1.8 | Multiplet |

| Si-CH-(CH ₂)₅ | 1.0 - 1.4 | Multiplet |

Expertise & Causality: The signals for the cyclohexyl protons are complex and overlapping due to the conformational flexibility of the rings and the small differences in the magnetic environments of the axial and equatorial protons. This often results in broad, difficult-to-resolve multiplets rather than distinct, well-defined peaks. Data from analogous compounds like methylcyclohexyldichlorosilane supports this expected pattern.[1]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of dichlorodicyclohexylsilane in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice due to its good solubilizing properties for organosilanes and its single residual peak at 7.26 ppm.[2]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shift to 0 ppm.[3]

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse acquisition.

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a single line. Due to the symmetry of the dicyclohexyl groups, four distinct signals are expected for the cyclohexyl carbons. The carbon atom directly attached to the silicon (C1) will be the most downfield.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C 1 (ipso-carbon) | 30 - 35 |

| C 2, C 6 | 27 - 30 |

| C 3, C 5 | 26 - 28 |

| C 4 | 25 - 27 |

Expertise & Causality: The chemical shifts are predicted based on the known effects of alkyl and chloro-silyl groups on carbon resonances.[4][5] The ipso-carbon (C1) is shifted downfield due to the substitution effect of the silicon atom. The other cyclohexyl carbons appear in the typical aliphatic region. The use of broadband proton decoupling is standard to simplify the spectrum to single peaks for each carbon environment, which would otherwise be complicated by C-H coupling.[6]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Spectrometer: 400 MHz (for a ¹³C frequency of ~100 MHz) or higher.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse with broadband proton decoupling.

-

Number of Scans: 512-2048 scans are typically required for a good signal-to-noise ratio.

-

Relaxation Delay: A longer delay of 2-5 seconds is often used to ensure full relaxation of all carbon nuclei, especially quaternary carbons if present.

-

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction.

²⁹Si NMR Spectroscopy

²⁹Si NMR is a highly valuable tool for the direct observation of the silicon environment. Although ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, modern NMR techniques can provide high-quality spectra.[7] For dichlorodicyclohexylsilane, a single resonance is expected.

Predicted ²⁹Si NMR Data:

| Silicon Environment | Predicted Chemical Shift (δ, ppm) |

| (C₆H₁₁)₂Si Cl₂ | +30 to +40 |

Expertise & Causality: The chemical shift of ²⁹Si is highly sensitive to the nature of the substituents.[8] Generally, increasing the number of electronegative substituents, such as chlorine, on the silicon atom leads to a downfield shift (more positive ppm value).[9] The predicted range is based on data for similar dichlorodialkylsilanes. For example, dichlorodimethylsilane appears at ~+32 ppm.

Experimental Protocol: ²⁹Si NMR Spectroscopy

-

Sample Preparation: A concentrated sample (~50-100 mg in 0.7 mL of CDCl₃) is recommended. The use of a relaxation agent like chromium(III) acetylacetonate [Cr(acac)₃] can be added to shorten the long relaxation times of the ²⁹Si nucleus.

-

Instrument Setup:

-

Spectrometer: A high-field spectrometer is advantageous.

-

Acquisition Parameters:

-

Pulse Program: Inverse-gated decoupling is often used to suppress the negative Nuclear Overhauser Effect (NOE) and provide quantitative data. Polarization transfer techniques like DEPT or INEPT can significantly enhance sensitivity.[10]

-

Number of Scans: Several hundred to several thousand scans may be necessary depending on the concentration and chosen pulse sequence.

-

Relaxation Delay: Can be significantly shortened to 1-2 seconds with the use of a relaxation agent.

-

-

-

Data Processing: Standard Fourier transform, phasing, and baseline correction. A known challenge is the broad background signal from the glass NMR tube and probe, which can be minimized by using specific background subtraction sequences or specialized hardware like sapphire NMR tubes.[7]

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of dichlorodicyclohexylsilane will be dominated by absorptions from C-H and Si-Cl bonds.

Predicted IR Absorption Bands:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (cyclohexyl) | 2930 - 2850 | Strong |

| CH₂ bend (cyclohexyl) | ~1450 | Medium |

| Si-Cl stretch | 800 - 580 | Strong |

Expertise & Causality: The C-H stretching and bending vibrations of the cyclohexyl groups are characteristic of saturated hydrocarbons and are reliably found in their respective regions.[11] The Si-Cl stretch is a key diagnostic feature for chlorosilanes and typically appears as a strong, often broad, band in the fingerprint region.[12] The exact position can be influenced by the other substituents on the silicon atom.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Liquid Film):

-

As dichlorodicyclohexylsilane is a liquid at room temperature, the simplest method is to prepare a thin film.

-

Place one drop of the neat liquid onto a polished salt plate (e.g., NaCl or KBr).[13]

-

Gently place a second salt plate on top to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.[14]

-

Mount the sandwiched plates in the spectrometer's sample holder.

-

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record a background spectrum of the clean, empty salt plates first. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Range: Typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Analysis: Identify the key absorption bands and compare them to the expected frequencies for the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For dichlorodicyclohexylsilane, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

Predicted Mass Spectrometry Data:

| m/z Value | Ion Identity | Comments |

| 250, 252, 254 | [(C₆H₁₁)₂SiCl₂]⁺ | Molecular ion cluster (M, M+2, M+4). Ratio ~9:6:1. |

| 215, 217 | [(C₆H₁₁)₂SiCl]⁺ | Loss of a chlorine radical. Ratio ~3:1. |

| 167 | [C₆H₁₁SiCl₂]⁺ | Loss of a cyclohexyl radical. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation. |

Expertise & Causality: The molecular ion peak will appear as a cluster of peaks (M, M+2, M+4) due to the presence of two chlorine atoms.[15] The relative intensities of this cluster (approximately 9:6:1) are a definitive indicator of a dichloro-substituted compound. Common fragmentation pathways for organosilanes include the loss of substituents from the silicon atom. The loss of a chlorine radical is a highly probable fragmentation, as is the cleavage of a Si-C bond to lose a cyclohexyl radical.

Caption: Plausible fragmentation pathway for Dichlorodicyclohexylsilane.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of dichlorodicyclohexylsilane (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically at 250 °C.

-

Column: A non-polar or semi-polar capillary column is suitable for separating chlorosilanes.[16]

-

Oven Program: A temperature ramp, for example, starting at 50 °C and increasing to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

-

Data Analysis: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to dichlorodicyclohexylsilane. Examine the mass spectrum of this peak, paying close attention to the molecular ion cluster and the major fragment ions.

Summary of Spectroscopic Data

| Technique | Feature | Expected Value(s) |

| ¹H NMR | Cyclohexyl Protons | 1.0 - 1.8 ppm (multiplets) |

| ¹³C NMR | Cyclohexyl Carbons | 25 - 35 ppm |

| ²⁹Si NMR | Dichlorodialkylsilane | +30 to +40 ppm |

| IR | C-H stretch | 2930 - 2850 cm⁻¹ |

| Si-Cl stretch | 800 - 580 cm⁻¹ | |

| MS | Molecular Ion (M⁺) | m/z 250, 252, 254 (9:6:1 ratio) |

| Key Fragment | m/z 215, 217 ([M-Cl]⁺) |

Conclusion

The spectroscopic characterization of dichlorodicyclohexylsilane is a multi-faceted process that provides unambiguous structural confirmation. ¹H and ¹³C NMR define the organic framework, while ²⁹Si NMR offers direct insight into the silicon center. IR spectroscopy confirms the presence of key functional groups, particularly the Si-Cl bonds. Finally, mass spectrometry establishes the molecular weight and provides characteristic fragmentation patterns, with the chlorine isotope cluster serving as a definitive signature. The integrated application of these techniques, guided by the protocols and interpretations outlined in this guide, enables a robust and comprehensive analysis essential for research and quality control.

References

-

PubMed. (1997). [Determination of chlorosilanes by gas chromatography]. [Link]

-

ResearchGate. (n.d.). 29Si NMR Experiments in Solutions of Organosilicon Compounds. [Link]

-

Agilent. (n.d.). Select Silanes GC column. [Link]

-

Unknown Source. (n.d.). Sample preparation for FT-IR. [Link]

-

PubMed. (n.d.). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. [Link]

-

Journal of the American Chemical Society. (2014). Untangling the Condensation Network of Organosiloxanes on Nanoparticles using 2D 29Si–29Si Solid-State NMR Enhanced by Dynamic Nuclear Polarization. [Link]

-

ScienceDirect. (2002). 29Si NMR chemical shifts of silane derivatives. [Link]

-

ResearchGate. (2016). Which capillary column we can use for GC analysis of chlorsilanes?. [Link]

-

ACS Publications. (1969). Gas-chromatographic separation of chlorosilanes, methylcholorosilanes, and associated siloxanes. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. [Link]

-

ResearchGate. (n.d.). The 29 Si NMR chemical shifts of selected chemical species. [Link]

-

ResearchGate. (n.d.). 29Si NMR Spectroscopy of Organosilicon Compounds. [Link]

-

University of Ottawa. (n.d.). (29Si) Silicon NMR. [Link]

-

YouTube. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy. [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

ResearchGate. (n.d.). The Calculation of 29Si NMR Chemical Shifts of Tetracoordinated Silicon Compounds in the Gas Phase and in Solution Supplementary. [Link]

-

Pascal-Man. (n.d.). Si NMR Some Practical Aspects. [Link]

-

The Royal Society of Chemistry. (n.d.). Organosilanes as synthetic precursors for oligosiloxanes and phenylsilica spheres. [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

YouTube. (2023). 1H NMR SPECTRUM OF 1,1 DICHLORODISILANE. [Link]

-

NIST. (n.d.). Silane, dichlorodiphenyl-. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ResearchGate. (n.d.). Infrared and Raman Spectra, Conformations and ab initio Calculations of Dichloromethylmethyl dichlorosilane. [Link]

-

YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

NIST. (n.d.). Dicyclohexylsulphide. [Link]

-

NIST. (n.d.). Ethyldichlorosilane. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e. [Link]

Sources

- 1. METHYLCYCLOHEXYLDICHLOROSILANE(5578-42-7) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. compoundchem.com [compoundchem.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. rsc.org [rsc.org]

- 7. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 8. unige.ch [unige.ch]

- 9. researchgate.net [researchgate.net]

- 10. pascal-man.com [pascal-man.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. gelest.com [gelest.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dichlorodicyclohexylsilane: CAS Number, Safety, and Handling Protocols

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for professionals trained in chemical handling. It is not a substitute for a formal risk assessment or the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS before handling any chemical.

Core Identification and Properties

Dichlorodicyclohexylsilane is an organosilicon compound with significant applications as a reactive intermediate in organic and materials synthesis. Its utility is derived from the two reactive silicon-chlorine bonds.

-

Chemical Name: Dichlorodicyclohexylsilane

-

CAS Number: 18035-74-0[1]

-

Molecular Formula: C₁₂H₂₂Cl₂Si[1]

-

Molecular Weight: 265.29 g/mol [1]

Physicochemical Data Summary Table

| Property | Value/Information | Reference |

| Physical State | Liquid | [2] |

| Reactivity | Reacts violently with water.[2] | [2] |

| Incompatibilities | Water, strong oxidizing agents, alcohols, amines, and bases.[2][3] | [2][3] |

The Causality of Hazard: Understanding Reactivity

The principal hazard of dichlorodicyclohexylsilane stems from the high reactivity of the silicon-chlorine (Si-Cl) bonds. These bonds are highly susceptible to nucleophilic attack, particularly by water.

Hydrolysis Reaction: (C₆H₁₁)₂SiCl₂ + 2H₂O → (C₆H₁₁)₂Si(OH)₂ + 2HCl

This reaction is rapid and highly exothermic, leading to the evolution of hydrogen chloride (HCl) gas. The generation of HCl, a corrosive gas, is the primary cause of the severe health hazards associated with dichlorodicyclohexylsilane. Inhalation can lead to severe irritation and damage to the respiratory tract, while skin or eye contact can result in serious chemical burns. The pressure buildup from the HCl gas can also lead to the rupture of a sealed container.

GHS Hazard Classification and Safety Precautions

While a specific GHS classification for dichlorodicyclohexylsilane is not universally published, its hazard profile can be reliably inferred from analogous organochlorosilanes, such as di-n-hexyldichlorosilane.

Anticipated GHS Hazard Profile

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[2] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[2] |

| Combustible Liquid | 4 | H227: Combustible liquid.[2] |

(This table is illustrative; always consult the vendor-specific SDS for definitive classifications.)

Precautionary Statements: A Deliberate Approach to Safety

A proactive safety posture is essential. The following precautionary statements, derived from related compounds, should be considered mandatory:

-

P260: Do not breathe vapors.[2]

-

P264: Wash hands thoroughly after handling.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[2]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P310: Immediately call a POISON CENTER or doctor/physician.[4]

Experimental Protocols: Safe Handling and Emergency Response

Standard Handling Procedure

All work with dichlorodicyclohexylsilane must be conducted within a certified chemical fume hood with the sash at the lowest practical height. The area must be free of ignition sources, and all equipment must be properly grounded to prevent static discharge.[5]

Caption: A logical workflow for the safe handling of dichlorodicyclohexylsilane.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is non-negotiable.

| PPE Item | Specification | Justification |

| Hand Protection | Neoprene or nitrile rubber gloves. | Chemical resistance to organochlorosilanes. |

| Eye Protection | Chemical splash goggles and a full-face shield. | Protection from splashes and corrosive HCl vapor. |

| Body Protection | Flame-retardant laboratory coat and a chemical-resistant apron. | Protects skin from contact and potential ignition. |

| Respiratory | A NIOSH-approved respirator with acid gas cartridges should be available for emergency use. | For response to spills or significant vapor release. |

Emergency Response Protocols

A clear and practiced emergency plan is critical.

Caption: A flowchart for responding to an accidental release of dichlorodicyclohexylsilane.

First-Aid Measures

Immediate and appropriate first aid can significantly mitigate injury.

| Exposure | Action |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[3] The storage area should be designated for corrosive and flammable materials.

-

Disposal: Dispose of waste and empty containers in accordance with all local, state, and federal regulations. This material should be treated as hazardous waste.

References

- Fisher Scientific. (2011, February 9).

- Air Liquide Malaysia. (2024, February 22).

- Sigma-Aldrich. (2024, May 17).

- AMP Home Page.

- Fisher Scientific. (2009, September 22).

- Sigma-Aldrich. (2021, June 14). Dichloromethylsilane..

- REC Silicon. (n.d.).

- Gelest, Inc. (2015, October 28).

- Amazon S3. (n.d.).

Sources

Dichlorodicyclohexylsilane: A Comprehensive Technical Guide on its Lewis Acidity and Synthetic Implications

Abstract

Dichlorodicyclohexylsilane emerges as a compelling organosilicon compound, distinguished by the nuanced interplay of steric bulk and electronic effects that define its Lewis acidic character. This guide provides an in-depth exploration of the fundamental principles governing the Lewis acidity of this reagent, moving beyond a superficial overview to dissect the causal relationships between its molecular architecture and reactivity. We will delve into the practical applications of dichlorodicyclohexylsilane in modern organic synthesis, presenting field-proven insights and detailed experimental protocols. The content herein is structured to furnish researchers, scientists, and drug development professionals with a robust understanding of this versatile reagent, empowering them to strategically leverage its properties in their synthetic endeavors.

Introduction: The Landscape of Lewis Acidity in Silicon Chemistry

The concept of Lewis acidity, the ability of a chemical species to accept an electron pair, is a cornerstone of chemical reactivity.[1] While traditionally dominated by boron and aluminum compounds, silicon-based Lewis acids have carved a significant niche in organic synthesis.[2] The silicon atom in tetravalent silanes possesses vacant 3d-orbitals, which can accept electron pairs from Lewis bases, thereby activating substrates for a variety of chemical transformations.[1][3] The Lewis acidity of silicon halides is influenced by a delicate balance of inductive effects and pπ-dπ back-bonding.[3] Highly electronegative substituents, such as chlorine, withdraw electron density from the silicon center, enhancing its electrophilicity and, consequently, its Lewis acidity.[3][4]

Dichlorodicyclohexylsilane, with its two electron-withdrawing chloro substituents and two bulky cyclohexyl groups, presents a unique case study. The interplay between the inductive effect of the chlorine atoms and the steric hindrance imposed by the cyclohexyl rings dictates its reactivity and selectivity in chemical reactions. This guide will systematically unravel these factors to provide a comprehensive understanding of its chemical behavior.

Unveiling the Lewis Acidity of Dichlorodicyclohexylsilane: A Mechanistic Perspective

The Lewis acidity of dichlorodicyclohexylsilane is primarily attributed to the electron-withdrawing nature of the two chlorine atoms attached to the silicon center. This inductive effect creates a partial positive charge on the silicon atom, making it susceptible to nucleophilic attack by Lewis bases.

Electronic and Steric Contributions

-

Inductive Effect: The high electronegativity of chlorine atoms polarizes the Si-Cl bonds, drawing electron density away from the silicon atom. This electron deficiency significantly enhances the Lewis acidity of the silicon center, making it a potent electron pair acceptor.[3]

-

Steric Hindrance: The two cyclohexyl groups are bulky substituents that sterically shield the silicon center. This steric encumbrance can influence the approach of incoming nucleophiles and substrates, leading to unique selectivity in certain reactions. While often perceived as a hindrance, this steric bulk can be strategically exploited to control the stereochemical outcome of reactions.

A density functional theory (DFT) study on the Lewis acidity of silanes has shown that complex formation weakens Si-Cl bonds.[5] This theoretical insight underscores the energetic favorability of dichlorodicyclohexylsilane acting as a Lewis acid.

Synthetic Applications: Harnessing the Power of Dichlorodicyclohexylsilane

The distinct Lewis acidic character of dichlorodicyclohexylsilane has been leveraged in a variety of organic transformations, particularly in reactions requiring the activation of carbonyl compounds and other functional groups.

Catalysis of Carbonyl Additions

Dichlorodicyclohexylsilane can effectively catalyze the addition of nucleophiles to carbonyl compounds. The silicon center coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.

Caption: Lewis acid activation of a carbonyl group by dichlorodicyclohexylsilane.

Deoxygenation and Reduction Reactions

In conjunction with a suitable reducing agent, dichlorodicyclohexylsilane can facilitate the deoxygenation of various oxygen-containing functional groups. For instance, it can be employed in the reduction of sulfoxides to sulfides.

Halogenation Reactions

Dichlorodicyclohexylsilane can serve as a chlorine source in certain halogenation reactions. Its reaction with alcohols, for example, can lead to the formation of alkyl chlorides. This transformation proceeds through the activation of the alcohol by the Lewis acidic silicon center.

Experimental Protocols: A Practical Guide

The successful application of dichlorodicyclohexylsilane in synthesis requires meticulous attention to experimental detail. The following protocols are provided as a self-validating framework for key transformations.

General Handling and Safety Precautions

Dichlorodicyclohexylsilane is a moisture-sensitive and corrosive compound. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential for successful reactions. Personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn at all times.

Protocol: Dichlorodicyclohexylsilane-Mediated Reduction of an Aldehyde

This protocol details the reduction of an aldehyde to the corresponding geminal dichloride, a transformation that can be valuable in organic synthesis.[6]

Materials:

-

Dichlorodicyclohexylsilane

-

Aldehyde substrate

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of inert gas.

-

Reagent Addition: In a separate flame-dried flask, prepare a solution of the aldehyde (1.0 mmol) in anhydrous DCM (5 mL). Via cannula, add this solution to the reaction flask.

-

Addition of Silane: Slowly add dichlorodicyclohexylsilane (1.2 mmol, 1.2 equivalents) to the stirred solution at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extraction: Extract the aqueous layer with DCM (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: Step-by-step workflow for the reduction of an aldehyde.

Quantitative Data Summary

| Silicon Halide | Relative Lewis Acidity Trend |

| SiF₄ | Strongest |

| SiCl₄ | ↓ |

| SiBr₄ | ↓ |

| SiI₄ | Weakest |

| Table 1. General trend of Lewis acidity among silicon tetrahalides.[3][7] This trend highlights the dominant role of the electronegativity of the halogen substituent. |

Computational studies, such as DFT calculations, can provide valuable insights into the Lewis acidity by determining parameters like fluoride ion affinity.[8]

Conclusion and Future Outlook

Dichlorodicyclohexylsilane stands as a valuable reagent in the synthetic chemist's toolkit. Its Lewis acidity, governed by the strong inductive effect of the chlorine atoms, enables a range of useful transformations. The steric bulk of the cyclohexyl groups adds a layer of selectivity, which can be exploited for fine-tuning chemical reactions. As the demand for more efficient and selective synthetic methods in drug discovery and materials science continues to grow, the exploration of silicon-based Lewis acids like dichlorodicyclohexylsilane is poised to expand.[9] Future research will likely focus on the development of chiral analogues for asymmetric catalysis and the application of this reagent in novel, complex synthetic challenges. The continued synergy between experimental and computational studies will be crucial in further elucidating the mechanistic intricacies of its reactivity and unlocking its full synthetic potential.[10]

References

-

Molecular “Floppyness” and the Lewis Acidity of Silanes: A Density Functional Theory Study. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Is SiF4 a Lewis acid? (n.d.). Quora. Retrieved January 13, 2026, from [Link]

-

Choose the correct statement(s) from the following:(i) The trend in Lewis acidity among silicon halides is SiI4 < SiBr4 < SiCl4 < SiF4.(ii) Tin(II) chloride can act as a Lewis acid and not as a Lewis base.(iii) Aluminosilicates can display Brønsted acidity. (2024, April 10). Prepp. Retrieved January 13, 2026, from [Link]

-

Arrange the silicon halides into decreasing order of Lewis acids Character? SiF3, SiCl3, SiBr3, SiI3. (2020, May 24). Chem Zipper. Retrieved January 13, 2026, from [Link]

-

Combined Computational and Experimental Study Reveals Complex Mechanistic Landscape of Brønsted Acid-Catalyzed Silane-Dependent P=O Reduction. (2024, May 12). ResearchGate. Retrieved January 13, 2026, from [Link]

-